1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone
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Overview
Description
1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, silyl ether, and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The protected intermediate is then subjected to further reactions to introduce the ethanone moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acidic or basic conditions can be used to remove the silyl protecting groups, followed by substitution with desired functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ethanone group would yield an alcohol.
Scientific Research Applications
1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and silyl ether groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The ethanone group can undergo nucleophilic addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis-(1,1-dimethylethyl), TMS: Similar structure with silyl ether groups but lacks the ethanone moiety.
Benzene, 1,4-bis(1,1-dimethylethyl): Contains tert-butyl groups but lacks the hydroxyl and silyl ether groups.
Benzene, 1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4,5-di-1-propyn-1-yl: Contains silyl ether groups but has different substituents on the benzene ring.
Uniqueness
1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone is unique due to the combination of hydroxyl, silyl ether, and ethanone functional groups
Properties
Molecular Formula |
C20H36O4Si2 |
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Molecular Weight |
396.7 g/mol |
IUPAC Name |
1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-6-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C20H36O4Si2/c1-14(21)18-16(22)12-15(23-25(8,9)19(2,3)4)13-17(18)24-26(10,11)20(5,6)7/h12-13,22H,1-11H3 |
InChI Key |
VSEXTNRATPGFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
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